molecular formula C12H7F4N B8655055 2,3,5,6-Tetrafluoro-[1,1'-biphenyl]-4-amine

2,3,5,6-Tetrafluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B8655055
M. Wt: 241.18 g/mol
InChI Key: ADDVRQYDTTURMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine: is a fluorinated aromatic amine compound. It is characterized by the presence of four fluorine atoms at the 2, 3, 5, and 6 positions on the biphenyl ring, and an amine group at the 4 position. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted biphenyl derivatives.

    Oxidation Products: Nitro or nitroso biphenyl compounds.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group. This combination imparts distinct reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-phenylaniline

InChI

InChI=1S/C12H7F4N/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H,17H2

InChI Key

ADDVRQYDTTURMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)N)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3,5,6-Tetrafluoro-4-bromoaniline (13.8 g, 56.7 mmol) is dissolved in benzene (200 mL) and treated with 1.5 equivalents of phenylboronic acid (10.4 g, 85.1 mmol) and a catalytic amount of tetrakistriphenylphosphine palladium(0) (4.2 g, 3.6 mmol) as a solution in ethanol (30 mL). Sodium carbonate (60 mL of 2 M aqueous solution) is added and the reaction mixture stirred and heated to reflux temperature for 24 hours. After cooling to room temperature the mixture is partitioned between Et2O (500 mL) and water (250 mL). The organic layer is washed with brine, dried (MgSO4) and concentrated by rotary evaporator. The residual oil is purified by flash chromatography (9:1 hexanes/EtOAc) to give 2,3,5,6-tetrafluoro-4-phenylaniline as an oil.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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